6-ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with the molecular formula C18H21N2O4. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, ethyl acetoacetate, and appropriate amines.
Condensation Reaction: The initial step involves a condensation reaction between 3-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydroisoquinoline core structure.
Functional Group Modifications:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
6-Ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-Ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases, including neurological disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 6-ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis, thereby affecting cellular functions.
Comparison with Similar Compounds
6-Ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
6-Ethoxy-7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, which may result in different biological activities and reactivity.
6-Methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy group, which may affect its solubility and interaction with molecular targets.
7-Methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy group at the 6 position, potentially altering its chemical properties and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethoxy-7-methoxy-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-24-17-10-12-7-8-19-18(15(12)11-16(17)23-2)13-5-4-6-14(9-13)20(21)22/h4-6,9-11,18-19H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCRTHWPOSSCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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